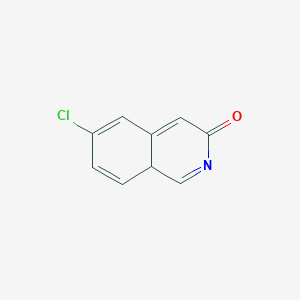
6-chloro-8aH-isoquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in many natural alkaloids. The presence of a chlorine atom at the 6th position and a keto group at the 3rd position in this compound makes it a unique and interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. This reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of palladium-catalyzed coupling reactions, where 2-chlorobenzaldehyde is reacted with an appropriate alkyne in the presence of a palladium catalyst to form the isoquinoline core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Palladium-catalyzed reactions are particularly favored in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-8aH-isoquinolin-3-ol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: 6-chloro-8aH-isoquinolin-3-ol.
Substitution: Various substituted isoquinolines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-8aH-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-8aH-isoquinolin-3-one involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of 6-chloro-8aH-isoquinolin-3-one, lacking the chlorine and keto substituents.
6-chloroisoquinoline: Similar to this compound but without the keto group.
8aH-isoquinolin-3-one: Lacks the chlorine substituent at the 6th position.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H6ClNO |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
6-chloro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H |
Clave InChI |
KJQWXDCMOWCBJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=O)N=CC21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















